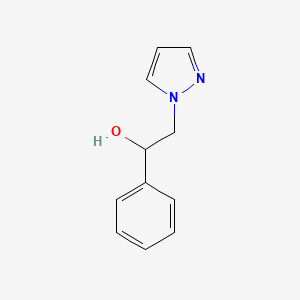

1-phenyl-2-(1H-pyrazol-1-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8,11,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOSEPHEMSBKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization

Stereoselective Synthesis of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol Enantiomers

The presence of a stereocenter in this compound necessitates stereoselective synthetic methods to access its individual enantiomers, which is often crucial for targeted biological applications.

The most direct route to enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-(1H-pyrazol-1-yl)ethanone. sigmaaldrich.com This transformation can be achieved using various chiral reducing agents or catalytic systems. A common approach involves the use of borohydride (B1222165) reagents modified with chiral auxiliaries or enzymatic reductions.

A parallel strategy has been effectively demonstrated in the synthesis of the analogous compound, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, where sodium borohydride was used to reduce the parent ketone, yielding the racemic alcohol. nih.govresearchgate.net To achieve asymmetry, chiral catalysts are introduced. For instance, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their efficacy in the enantioselective reduction of prochiral ketones. The mechanism involves the formation of a complex between the catalyst and a borane (B79455) source (e.g., BH₃·THF), which then coordinates with the ketone to facilitate a stereoselective hydride transfer.

Table 1: Representative Asymmetric Reduction of Prochiral Ketones This table illustrates typical outcomes for the asymmetric reduction of ketones analogous to 1-phenyl-2-(1H-pyrazol-1-yl)ethanone, demonstrating the effectiveness of various catalytic systems.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| (R)-CBS Catalyst / BH₃·THF | Aryl alkyl ketone | (R)-Aryl alkyl carbinol | >95% | ~90% |

| Chiral Ruthenium Complex | Aryl alkyl ketone | (S)-Aryl alkyl carbinol | >98% | ~95% |

| KRED-NADH-101 (Enzyme) | Aryl alkyl ketone | (R)-Aryl alkyl carbinol | >99% | ~85% |

The development of novel chiral catalysts is paramount for improving the efficiency and selectivity of the synthesis of chiral alcohols like this compound. Research focuses on transition-metal complexes and organocatalysts. For example, chiral aminoethanol derivatives containing a ferrocenyl pyrazole (B372694) moiety have been synthesized, highlighting the modular nature of these structures in creating new chiral ligands. nih.gov

Catalysts based on metals like Ruthenium, Rhodium, and Iridium, coordinated with chiral ligands such as BINAP or chiral diamines, are highly effective for asymmetric transfer hydrogenation of ketones. These reactions typically use a hydrogen source like isopropanol (B130326) or formic acid. The design of the ligand is critical, as its steric and electronic properties dictate the facial selectivity of the hydride attack on the ketone.

Novel Cyclocondensation Approaches for Pyrazole Ring Formation

Modern methods often employ metal catalysis to control the reaction. For instance, a copper-catalyzed three-component reaction using β-dimethylamino vinyl ketones, aryl halides, and hydrazines can produce N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov Another innovative strategy involves a visible-light-induced photoredox catalysis, which allows for the synthesis of polysubstituted pyrazoles from hydrazine (B178648) and various Michael acceptors under mild conditions, using air as the terminal oxidant. organic-chemistry.org These methods provide efficient pathways to precursors like 1-phenyl-2-(1H-pyrazol-1-yl)ethanone.

Table 2: Modern Cyclocondensation Methods for Pyrazole Synthesis

| Method | Key Reagents | Catalyst | Key Advantages |

|---|---|---|---|

| (3+2) Cycloaddition | Vinyl sulfonyl fluorides, ethyl diazoacetate | None | Rapid construction, SO₂ elimination |

| Copper-Catalyzed Cyclization | β,γ-unsaturated hydrazones | Copper | Mild conditions, broad substrate scope |

| Photoredox Catalysis | Hydrazine, Michael acceptors | Visible light photocatalyst | Mild conditions, uses air as oxidant |

| Silver-Catalyzed Michael Addition | Pyrazoles, conjugated carbonyl alkynes | Ag₂CO₃ | Switchable stereoselectivity (E/Z) nih.gov |

Functionalization of the Phenyl and Pyrazolyl Moieties

Derivatization of the phenyl and pyrazolyl rings of this compound allows for the fine-tuning of its properties and the creation of new chemical entities.

The functionalization of the pyrazole ring can be achieved through various reactions, including N-alkylation, C-H functionalization, and halogenation. nih.gov Transition-metal-catalyzed C-H functionalization is a powerful tool for introducing new C-C or C-heteroatom bonds directly onto the pyrazole core without requiring pre-functionalized starting materials. rsc.org This can be directed to specific positions (C3, C4, or C5) depending on the catalyst and directing group used. For example, palladium or copper catalysts can be used for amination reactions at the C4 position of the pyrazole ring. mdpi.com

Similarly, the phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The position of substitution (ortho, meta, para) is directed by the existing ethanol-pyrazole side chain. These modifications can significantly alter the molecule's electronic properties and steric profile.

Conjugating the this compound scaffold with other heterocyclic systems is a common strategy to develop molecules with enhanced or novel activities. This can be achieved by first introducing a reactive handle onto either the pyrazole or phenyl ring, followed by a coupling reaction.

For example, a pyrazole-3-carbothioamide derivative can undergo a cyclocondensation reaction with a substituted phenacyl bromide to furnish a pyrazolyl-thiazole conjugate. nih.gov This Hantzsch-type synthesis creates a new thiazole (B1198619) ring attached to the pyrazole core. In another approach, a bromo-substituted pyridine (B92270) can be coupled with a pyrazole derivative via a Suzuki or Sonogashira cross-coupling reaction, linking the two heterocyclic rings. mdpi.com Such hybrid molecules, for instance, linking a pyrazole to a pyridine or piperazine, have been explored for various biological targets. nih.govbldpharm.com

Table of Mentioned Compounds

| Chemical Name | Other Names/Acronyms |

| This compound | - |

| 1-phenyl-2-(1H-pyrazol-1-yl)ethanone | - |

| 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol | - |

| Sodium borohydride | NaBH₄ |

| Borane tetrahydrofuran (B95107) complex | BH₃·THF |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | Pyrazolyl-thiazole conjugate |

| 4-bromo-2,6-difluoropyridine | - |

| 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone | - |

| 2-(1-Phenyl-1H-pyrazol-5-yl)pyridine | - |

| Ethyl diazoacetate | EDA |

| Phenacyl bromide | - |

Reaction Mechanisms of Key Synthetic Transformations

Epoxide Ring-Opening Reactions

A highly effective and atom-economical method for the synthesis of β-pyrazolyl alcohols is the nucleophilic ring-opening of epoxides with pyrazole. nih.gov This reaction can be catalyzed by acids or bases, or proceed under neutral conditions, with the mechanism varying accordingly.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. masterorganicchemistry.comlibretexts.org The pyrazole anion, or neutral pyrazole, acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon center. masterorganicchemistry.com The highly strained three-membered ring of the epoxide provides the driving force for the reaction. khanacademy.org

The general mechanism involves:

Nucleophilic Attack: The pyrazole nitrogen attacks the less sterically hindered carbon of the epoxide ring.

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving ring strain and forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a suitable proton source (e.g., water, alcohol, or a mild acid workup) to yield the final β-pyrazolyl alcohol.

For the synthesis of this compound from styrene (B11656) oxide, the pyrazole nucleophile will preferentially attack the less substituted carbon (the one not attached to the phenyl group) in an SN2 fashion.

In an advancement of this methodology, an enantioselective synthesis of β-pyrazole-substituted alcohols has been achieved through the asymmetric ring-opening of meso-epoxides. nih.gov This method utilizes a chiral catalyst, such as an N,N'-dioxide-Sc(OTf)₃ complex, to control the stereochemical outcome, leading to optically pure products with high yields. nih.gov A proposed transition-state model for this catalyzed reaction highlights the coordination of the catalyst to the epoxide, which activates it towards a stereoselective nucleophilic attack by pyrazole. nih.gov

Microwave-assisted, solvent-free synthesis has also emerged as an efficient method for the ring-opening of epoxides with pyrazoles. nih.gov For instance, the reaction of phenyl glycidyl (B131873) ether with pyrazole or its derivatives under microwave irradiation at 120 °C provides the corresponding 1-phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol derivatives in good yields. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| meso-Stilbene oxide, Pyrazole | 1 mol% N,N'-dioxide-Sc(OTf)₃ complex | (1R,2R)-1,2-diphenyl-2-(1H-pyrazol-1-yl)ethanol | 95% | nih.gov |

| Phenyl glycidyl ether, Pyrazole | Microwave, 120 °C, solvent-free | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 53% | nih.gov |

| Phenyl glycidyl ether, 3,5-Dimethylpyrazole | Microwave, 120 °C, solvent-free | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | 51% | nih.gov |

| Phenyl glycidyl ether, 3-Chloro-5-methylpyrazole | Microwave, 120 °C, solvent-free | 1-(3-Chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | 26% | nih.gov |

Nucleophilic Substitution Reactions

Another fundamental approach to constructing the this compound framework is through a classical nucleophilic substitution reaction. This typically involves the reaction of a suitable alkyl halide, such as 2-bromo-1-phenylethanol, with pyrazole in the presence of a base.

This reaction also generally proceeds via an SN2 mechanism , where the pyrazolate anion, formed by the deprotonation of pyrazole by a base, acts as the nucleophile. masterorganicchemistry.com It attacks the electrophilic carbon bearing the leaving group (e.g., bromide), displacing it in a single, concerted step. masterorganicchemistry.com This leads to an inversion of configuration at the chiral center if an enantiomerically pure starting material is used. pressbooks.pub

The mechanism can be summarized as:

Deprotonation: A base removes the acidic proton from the N-H of pyrazole to form the more nucleophilic pyrazolate anion.

Backside Attack: The pyrazolate anion attacks the carbon atom bonded to the leaving group from the side opposite to the leaving group.

Displacement: The leaving group departs simultaneously as the new carbon-nitrogen bond forms.

The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the base used.

In some cases, particularly with sterically hindered substrates or under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), an SN1 (Substitution Nucleophilic Unimolecular) mechanism may compete. libretexts.orgvaia.com The SN1 mechanism involves a two-step process:

Formation of a Carbocation: The leaving group departs to form a planar carbocation intermediate.

Nucleophilic Attack: The nucleophile (pyrazole) attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products.

However, for the synthesis of this compound from a primary or secondary halide, the SN2 pathway is generally favored, allowing for better stereochemical control.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's covalent framework and spatial arrangement.

To unambiguously assign all proton and carbon signals and confirm the molecule's constitution, several 2D NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) create a detailed connectivity map. np-mrd.orgsigmaaldrich.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, key correlations would be observed between the methine proton (CH-OH) and the adjacent methylene (B1212753) protons (-CH₂-pyrazole). Cross-peaks would also appear between the protons on the pyrazole ring and between adjacent protons on the phenyl ring.

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum maps each proton directly to the carbon atom it is attached to. np-mrd.org This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum. For instance, the proton signal of the CH-OH group will show a correlation to its corresponding carbon signal.

HMBC (¹H-¹³C Long-Range Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. imperial.ac.uk Key HMBC correlations would include:

The methylene protons showing a correlation to the carbons of the pyrazole ring, confirming the attachment point.

The methine proton correlating to the carbons of the phenyl ring.

Protons on the pyrazole ring correlating to the methylene carbon.

Protons on the phenyl ring correlating to the methine carbon.

Based on typical chemical shifts for similar structures, a hypothetical but representative set of NMR data is presented below. mdpi.comnih.gov

| Atom | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-C1' | - | ~142.0 | - |

| Phenyl-C2'/C6' | ~7.35 (m) | ~126.0 | CH-OH |

| Phenyl-C3'/C5' | ~7.40 (m) | ~129.0 | - |

| Phenyl-C4' | ~7.30 (m) | ~128.0 | - |

| CH-OH | ~5.0 (dd) | ~72.0 | Phenyl C1', C2', C6'; CH₂ |

| CH₂ | ~4.3 (m) | ~55.0 | CH-OH; Pyrazole C3, C5 |

| Pyrazole-C3 | ~7.5 (d) | ~140.0 | CH₂ |

| Pyrazole-C4 | ~6.3 (t) | ~106.0 | - |

| Pyrazole-C5 | ~7.6 (d) | ~129.0 | CH₂ |

This interactive table illustrates expected NMR data. Actual values may vary depending on solvent and experimental conditions.

While 2D NMR establishes connectivity, conformational details are elucidated through the analysis of scalar coupling constants (J-values) and the Nuclear Overhauser Effect (NOE).

The magnitude of the three-bond coupling constant (³J) between the methine proton (CH-OH) and the diastereotopic methylene protons (-CH₂) is governed by the Karplus relationship. By analyzing these coupling constants, the dihedral angles can be estimated, providing insight into the preferred rotational conformation (rotamer) around the C-C bond in solution.

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons (typically <5 Å). An NOE experiment, such as NOESY or ROESY, would reveal correlations between protons that are close in space, regardless of whether they are bonded. For this compound, key NOE correlations might be observed between the phenyl protons and the methine (CH-OH) proton, helping to define the spatial orientation of the phenyl group relative to the ethanol (B145695) backbone.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related analog, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol , provides an excellent model for understanding the likely solid-state features. nih.govresearchgate.net The determination involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the single crystal.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules. Different polymorphs can arise from variations in molecular conformation or intermolecular packing and may exhibit different physical properties. synzeal.com While no polymorphs of this compound have been documented, it remains a possibility for this class of compounds.

Below are the crystallographic data for the analog 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5356 (2) |

| b (Å) | 10.1173 (2) |

| c (Å) | 8.7127 (2) |

| β (°) | 108.581 (1) |

| Volume (ų) | 963.85 (3) |

| Z (molecules/unit cell) | 4 |

This interactive table presents the single-crystal X-ray diffraction data for the analog 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.

The way molecules pack in a crystal is determined by a network of non-covalent intermolecular interactions. In the case of this compound, the hydroxyl group (-OH) and the pyrazole ring are key functional groups for forming strong hydrogen bonds.

Analysis of the analog 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol reveals specific interactions that create a larger supramolecular assembly. nih.govresearchgate.net

Strong O-H···N Hydrogen Bonds: The most significant interaction is the hydrogen bond between the hydroxyl group's hydrogen atom (donor) and a nitrogen atom of the triazole ring (acceptor) of an adjacent molecule. This strong interaction links the molecules into infinite chains.

Weak C-H···O Hydrogen Bonds: Weaker C-H···O interactions are also observed, where hydrogen atoms from the phenyl or ethanol backbone interact with the hydroxyl oxygen of a neighboring molecule. These interactions help to link the primary chains into a more complex three-dimensional network.

π-π Stacking: Although not always dominant, interactions between the aromatic phenyl and pyrazole rings of adjacent molecules can further stabilize the crystal packing.

Mass Spectrometry (MS) in Structural Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The predicted monoisotopic mass of this compound is approximately 188.09 Da. uni.lu

Upon electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, stable daughter ions. The resulting mass spectrum is a unique fingerprint of the molecule.

Key expected fragmentation pathways for this compound would include:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at [M-H₂O]⁺. nih.gov

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl-bearing carbon and the CH₂ group is highly likely, resulting in the formation of a stable benzylic cation or related fragments.

Formation of Tropylium (B1234903) Ion: The phenyl group can rearrange to form the highly stable tropylium cation at m/z 77.

Cleavage of the Pyrazole Moiety: Fragmentation can occur within or adjacent to the pyrazole ring, yielding characteristic ions.

| Ion (m/z) | Identity (Hypothetical) |

| 189 | [M+H]⁺ |

| 188 | [M]⁺ |

| 171/170 | [M-OH]⁺ / [M-H₂O]⁺ |

| 105 | [C₆H₅CHOH]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazolyl-CH₂) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This interactive table presents plausible mass fragments for this compound based on established fragmentation patterns.

Elucidation of Molecular Structure and Conformation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules. In the case of this compound, electron ionization (EI) mass spectrometry can be employed to generate a characteristic fragmentation pattern that serves as a molecular fingerprint.

Upon electron impact, this compound undergoes a series of fragmentation events, leading to the formation of various daughter ions. The analysis of these fragments helps in reconstructing the original molecular structure. A plausible fragmentation pathway is outlined below, based on the known fragmentation patterns of related phenyl and pyrazole-containing compounds. researchgate.netresearchgate.netresearchgate.net

The initial fragmentation is likely the loss of a hydrogen atom from the alcohol group, leading to a stable oxonium ion. Another significant fragmentation pathway involves the cleavage of the C-C bond between the phenyl-bearing carbon and the pyrazole-bearing carbon. This can result in the formation of a benzyl (B1604629) cation or a pyrazolyl-methyl cation.

A key fragmentation pattern for many pyrazole-containing compounds involves the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN) from the pyrazole (B372694) ring. mdpi.com For this compound, this could occur after initial fragmentation, leading to characteristic ions that confirm the presence of the pyrazole moiety.

The phenyl group can also undergo fragmentation, typically resulting in the formation of the phenyl cation (m/z 77) or related aromatic fragments. researchgate.net The presence of these ions in the mass spectrum provides clear evidence for the phenyl substituent.

A proposed fragmentation scheme for this compound is presented below:

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Plausible Formation Pathway |

| Molecular Ion [M]⁺ | C₁₁H₁₂N₂O⁺ | 188 | Ionization of the parent molecule. |

| [M-H]⁺ | C₁₁H₁₁N₂O⁺ | 187 | Loss of a hydrogen radical from the hydroxyl group. |

| Benzyl Cation | C₇H₇⁺ | 91 | Cleavage of the C-C bond adjacent to the phenyl group. |

| Pyrazolyl-methyl Cation | C₄H₅N₂⁺ | 81 | Cleavage of the C-C bond adjacent to the pyrazole ring. |

| Phenyl Cation | C₆H₅⁺ | 77 | Fragmentation of the benzyl cation or direct fragmentation. |

| Pyrazole Ring | C₃H₄N₂⁺ | 68 | Cleavage of the bond connecting the pyrazole ring to the ethyl chain. |

This table presents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from related compounds.

High-resolution mass spectrometry (HRMS) is an indispensable technique for distinguishing between isomers, which have the same molecular formula but different structural arrangements. nih.govacs.org For this compound, several positional isomers are possible, such as those with the phenyl group at a different position on the pyrazole ring or with the pyrazole ring attached at a different position on the ethanol (B145695) backbone.

HRMS can differentiate these isomers by providing highly accurate mass measurements of both the molecular ion and its fragment ions. researchgate.netnih.gov This allows for the determination of the elemental composition of each ion, which can help to distinguish between isobaric ions (ions with the same nominal mass but different elemental compositions).

Tandem mass spectrometry (MS/MS), often coupled with HRMS, is particularly powerful for isomer differentiation. nih.gov In an MS/MS experiment, a specific isomer's molecular ion is selected and then subjected to further fragmentation. The resulting fragment ions and their relative abundances will be unique to that specific isomer, creating a distinct "fingerprint" that allows for its unambiguous identification. acs.orgnih.gov

For example, the position of substituents on the pyrazole ring can significantly influence the fragmentation pattern. mdpi.com An isomer with a substituent at the 3-position of the pyrazole ring may exhibit a different fragmentation pathway compared to an isomer with the same substituent at the 4- or 5-position. These differences, though subtle, can be readily detected by HRMS/MS, enabling the clear differentiation of the isomers.

The ability of HRMS to separate ions with very similar mass-to-charge ratios is also critical. In a complex sample, isomers may co-elute from a chromatography column. HRMS can resolve the signals from these co-eluting isomers, allowing for their individual analysis and differentiation. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT)

No specific peer-reviewed studies were found that focused on the Density Functional Theory (DFT) calculations of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol. Consequently, data for the following subsections are not available:

Molecular Dynamics (MD) Simulations

Similarly, the scientific literature lacks specific molecular dynamics simulation studies for this compound.

Solvent Effects on Molecular Conformation and Dynamics:No research papers were identified that investigate how different solvents might affect the conformation and dynamic behavior of this molecule through MD simulations.

While computational studies on other pyrazole (B372694) derivatives exist, the strict focus on This compound as per the instructions prevents the inclusion of data from related but distinct chemical entities. The absence of specific research highlights a potential area for future computational chemistry studies.

Protein-Ligand Interaction Dynamics (Mechanistic Focus)

The dynamic behavior of a ligand within the binding site of a protein is crucial for understanding its mechanism of action. For this compound, molecular dynamics (MD) simulations can elucidate the stability of the protein-ligand complex and the key interactions that govern its binding affinity. While specific MD simulation data for this exact compound is not extensively available in public literature, we can infer its likely behavior based on studies of structurally similar pyrazole derivatives. researchgate.netnih.gov

MD simulations typically track the root mean square deviation (RMSD) of the ligand and protein backbone atoms over time to assess the stability of the complex. A stable complex is generally indicated by a low and converging RMSD value. The root mean square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be involved in ligand binding.

Key interactions for pyrazole-containing compounds often involve hydrogen bonding and hydrophobic interactions. nih.gov In the case of this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, such as serine, threonine, or the backbone carbonyls. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The pyrazole ring itself can participate in various interactions, including hydrogen bonding via its nitrogen atoms and hydrophobic interactions.

A hypothetical molecular docking study of this compound into a protein kinase active site, a common target for pyrazole derivatives, might reveal interactions similar to those observed for other inhibitors. For instance, studies on related compounds have highlighted the importance of specific tyrosine residues in anchoring the ligand within the active site through hydrogen bonding. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in a Kinase Binding Pocket

| Parameter | Value | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates stable binding of the ligand within the pocket. |

| Protein Backbone RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Key Interacting Residues (RMSF) | Tyr23, Leu88, Val12 | Shows higher fluctuation, indicating flexibility and involvement in binding. |

| Predominant Interaction Types | Hydrogen Bonds, Hydrophobic, π-π Stacking | Highlights the nature of the binding forces. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interactions. The MEP surface displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential (typically colored red or orange) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring. These areas are potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (typically colored blue), making it a potential hydrogen bond donor. The phenyl ring would likely show a mix of neutral (green) and slightly negative potential above and below the plane of the ring, characteristic of aromatic systems.

This information is critical for understanding how the molecule might orient itself within a binding site. The electrostatic complementarity between the ligand and the protein's active site is a key determinant of binding affinity and selectivity. For example, the negative potential regions on the pyrazole and hydroxyl groups would favorably interact with positively charged or hydrogen bond donor residues in a protein. nih.govresearchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound

| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Interaction |

| Hydroxyl Oxygen | -45 to -60 | Strong hydrogen bond acceptor |

| Pyrazole Nitrogens | -35 to -50 | Hydrogen bond acceptor |

| Hydroxyl Hydrogen | +30 to +45 | Strong hydrogen bond donor |

| Phenyl Ring (π-face) | -10 to -20 | Potential for π-π stacking interactions |

In Silico Structure-Activity Relationship (SAR) Modeling Methodologies

In silico Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgsemanticscholar.org For a compound like this compound, various SAR methodologies could be employed to guide the design of more potent analogs.

One common approach is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) , which involves methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods require a set of aligned molecules with known biological activities.

The general workflow for a 3D-QSAR study on analogs of this compound would be:

Data Set Selection: A series of analogs with modifications to the phenyl ring, the pyrazole ring, or the ethanol (B145695) linker would be synthesized and their biological activity (e.g., IC50 values) determined.

Molecular Modeling and Alignment: 3D structures of all compounds would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation correlating the variations in the molecular fields with the changes in biological activity. The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Contour Map Analysis: The results are visualized as 3D contour maps, which indicate regions where modifications to the structure would likely increase or decrease activity. For example, a green contour in a CoMFA steric map would suggest that bulkier substituents in that region are favorable for activity.

Table 3: Hypothetical 3D-QSAR Model Parameters for a Series of this compound Analogs

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | Indicates good predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.94 | Shows a strong correlation between predicted and observed activities. |

| Steric Field Contribution | 45% | Suggests that the size and shape of substituents are significant for activity. |

| Electrostatic Field Contribution | 55% | Indicates that the electronic properties of the substituents are also crucial. |

By employing these computational methodologies, researchers can gain a deeper understanding of the molecular properties of this compound and rationally design new derivatives with improved therapeutic potential.

Mechanistic Exploration of Biological Activities in Vitro and Cellular Level

Identification and Characterization of Molecular Targets

A thorough search of scientific databases has yielded no specific studies identifying and characterizing the molecular targets of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol. While pyrazole-containing compounds are known to interact with a variety of biological targets, direct evidence for this specific molecule is not available. mdpi.comontosight.ai

Enzyme Inhibition and Activation Mechanisms

There are no available peer-reviewed studies detailing the inhibitory or activation effects of this compound on specific enzymes. The broader class of pyrazole (B372694) derivatives has been shown to inhibit various enzymes, including Janus kinases (JAKs), Aurora kinases, and 15-Lipoxygenase, but these findings have not been specifically demonstrated for this compound. nih.govnih.govmdpi.com For instance, certain pyrazole derivatives have been investigated as inhibitors of cytochrome P-450-dependent 14α-lanosterol demethylase, a key enzyme in fungal sterol biosynthesis, but this has not been confirmed for the compound . nih.gov

Receptor Binding and Modulation Mechanisms

No specific receptor binding assays or modulation studies for this compound have been published in the scientific literature. Research on other pyrazole derivatives has indicated binding to cannabinoid and GABA-A receptors; however, these specific interactions have not been investigated for this compound. researchgate.netmdpi.comnih.govnih.gov

Protein-Protein Interaction Perturbation

The scientific literature currently lacks any studies on the effects of this compound on protein-protein interactions. While some pyrazole derivatives have been explored as inhibitors of protein-protein interactions, such as the Bcl-2/Bax interaction, this has not been documented for this compound. nih.govrsc.org

Cellular Pathway Modulation Studies

There is a lack of published research on the effects of this compound on cellular pathways.

Effects on Cell Signaling Cascades

No studies were found that investigate the effects of this compound on specific cell signaling cascades. While other pyrazole-containing molecules have been shown to modulate pathways such as the JAK/STAT and Aurora kinase signaling pathways, these effects have not been attributed to this compound. nih.gov

Induction of Specific Cellular Responses (e.g., Apoptosis at the molecular level)

There is no direct evidence in the scientific literature to suggest that this compound induces specific cellular responses such as apoptosis. Numerous studies have demonstrated the pro-apoptotic effects of other pyrazole derivatives in cancer cells, often through the activation of caspases and modulation of Bcl-2 family proteins, but these specific molecular events have not been studied in the context of this compound. nih.govrsc.orgnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles derived from related pyrazole and azole compounds can provide valuable insights into how structural modifications might influence its biological mechanism.

Impact of Stereochemistry on Biological Mechanisms

The presence of a chiral center in this compound, at the carbon atom bearing the hydroxyl and phenyl groups, gives rise to (R) and (S) enantiomers. The spatial arrangement of these groups is critical in determining the molecule's ability to bind to specific biological targets, such as enzymes or receptors. In the broader class of azole antifungal agents, to which this compound is related, stereochemistry is a well-established determinant of biological activity. researchgate.netrsc.orgnih.gov

For instance, in a study on a series of novel pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), the (R)-enantiomer of a chiral pyrazole derivative was found to be a potent inhibitor, while the (S)-enantiomer was essentially inactive. nih.govnih.gov This stark difference in activity underscores the importance of the specific 3D orientation of the substituents for effective binding to the enzyme's active site. Similarly, for a series of ferrocenyl pyrazole-containing chiral aminoethanol derivatives, differences in the inhibitory activity against lung cancer cell lines were observed between the (R) and (S) enantiomers, with the (R)-enantiomer of one compound displaying more effective inhibition. nih.gov

These examples strongly suggest that the (R) and (S) enantiomers of this compound would likely exhibit different biological activities. The precise nature and magnitude of this difference would depend on the specific biological target and the mechanism of action. It is conceivable that one enantiomer would show significantly higher potency in a given biological assay due to a more favorable stereochemical fit with the target protein.

Table 1: Hypothetical Comparative Activity of this compound Enantiomers Based on Analogous Compounds

| Enantiomer | Target Enzyme/Receptor | Expected Relative Activity | Rationale based on Analogous Compounds |

| (R)-1-phenyl-2-(1H-pyrazol-1-yl)ethanol | Fungal Cytochrome P450 | Potentially Higher | In many azole antifungals, one enantiomer exhibits superior binding to the heme iron of the enzyme. |

| (S)-1-phenyl-2-(1H-pyrazol-1-yl)ethanol | Fungal Cytochrome P450 | Potentially Lower | The stereochemistry may result in a less optimal fit within the enzyme's active site. |

| (R)-1-phenyl-2-(1H-pyrazol-1-yl)ethanol | Bacterial DapE | Potentially Higher/Lower | Activity is highly dependent on the specific stereochemical requirements of the enzyme's binding pocket. nih.govnih.gov |

| (S)-1-phenyl-2-(1H-pyrazol-1-yl)ethanol | Bacterial DapE | Potentially Higher/Lower | The opposite enantiomer could be the more active or inactive form. nih.govnih.gov |

This table is illustrative and based on findings for related compounds. Specific experimental data for this compound is required for confirmation.

Rational Design of Analogues for Enhanced Mechanistic Efficacy

The rational design of analogues of this compound would involve systematic modifications of its core structure to enhance its potency, selectivity, and mechanistic efficacy. Based on SAR studies of related pyrazole derivatives, several strategies could be employed. bohrium.comnih.govresearchgate.netmdpi.com

One approach would be the substitution of the phenyl ring. The introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) could influence the electronic properties of the molecule and its ability to form key interactions with the target. For example, in a series of 1-aryl-2-(azol-1-yl)ethane derivatives, the presence of a chloro substituent on the benzene (B151609) ring was shown to enhance antifungal activity. researchgate.net

Modification of the pyrazole ring is another avenue for analogue design. The introduction of small alkyl or other functional groups at different positions of the pyrazole ring could modulate the compound's lipophilicity and binding affinity.

Molecular docking studies are a powerful tool in the rational design of analogues. researchgate.netnih.gov By modeling the interaction of this compound and its potential analogues with the active site of a target enzyme, such as fungal lanosterol (B1674476) 14α-demethylase, researchers can predict which modifications are likely to improve binding and, consequently, biological activity.

Table 2: Potential Analogues of this compound and Their Design Rationale

| Analogue | Modification | Design Rationale | Potential Impact on Mechanism |

| 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanol | Introduction of a chloro group on the phenyl ring | Increase lipophilicity and potential for halogen bonding. | Enhanced binding to hydrophobic pockets in the target enzyme. |

| 1-phenyl-2-(3-methyl-1H-pyrazol-1-yl)ethanol | Addition of a methyl group to the pyrazole ring | Modify steric and electronic properties of the pyrazole moiety. | Altered interaction with amino acid residues in the active site. |

| 1-phenyl-3-(1H-pyrazol-1-yl)propan-1-ol | Elongation of the ethanol (B145695) backbone | Change the distance and orientation between the phenyl and pyrazole rings. | Potentially improved fit within a larger binding pocket. |

Chirality and Its Influence on Biological Mechanisms

Chirality is a fundamental aspect of molecular recognition in biological systems. Enzymes and receptors are themselves chiral, being composed of L-amino acids, and thus can differentiate between the enantiomers of a chiral drug. This often leads to one enantiomer (the eutomer) being significantly more active than the other (the distomer). rsc.orgnih.gov

The separation of the enantiomers of this compound, likely achievable through chiral high-performance liquid chromatography (HPLC), would be a crucial step in understanding the influence of its chirality on its biological mechanisms. researchgate.net Subsequent in vitro testing of the individual enantiomers against specific biological targets would then allow for a definitive assessment of their differential activities.

In the absence of direct experimental data for this compound, it is highly probable, based on the extensive literature on chiral azole compounds, that its biological activity is stereoselective. The development of stereoselective syntheses to produce the more active enantiomer would be a key objective in any drug development program based on this scaffold.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Lead Discovery

Role as a Chiral Auxiliary or Ligand in Catalysis

The presence of a stereogenic center in 1-phenyl-2-(1H-pyrazol-1-yl)ethanol makes it a promising candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. While direct applications of this compound as a chiral ligand are still under extensive investigation, the broader class of pyrazole-containing compounds has demonstrated significant potential in this area.

For instance, chiral pyrazole (B372694) derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as the Henry reaction, which is a classic carbon-carbon bond-forming reaction. In these cases, the pyrazole moiety, often in combination with other functional groups, coordinates with a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. The enantiomeric excesses and reaction yields achieved in such reactions are often high, demonstrating the effectiveness of pyrazole-based chiral ligands. researchgate.net

Furthermore, the structural similarity of this compound to other known chiral ligands suggests its potential utility. For example, a structurally analogous triazole derivative, 2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol, has been shown to be an efficient auxiliary ligand in copper(II)-catalyzed C-N bond-forming reactions. This highlights the potential of the phenyl-heterocycle-ethanol framework in catalysis.

The development of new catalytic systems is a continuous effort in chemical research, and the exploration of pyrazolone (B3327878) derivatives in enantioselective synthesis is an active field. researchgate.net The straightforward synthesis of this compound and its derivatives makes them attractive targets for screening as ligands in a variety of asymmetric transformations.

Precursor in the Synthesis of Complex Natural Products

The synthesis of complex natural products often requires versatile and stereochemically defined building blocks. While there is currently limited direct evidence of this compound being used as a precursor in the total synthesis of complex natural products, its structural motifs are present in various biologically active molecules. The pyrazole ring itself, although rare in nature, is a component of some natural products and their synthetic analogues often exhibit enhanced pharmacological properties. researchgate.net

The potential for this compound to serve as a precursor lies in the ability to chemically modify its core structure. The hydroxyl and pyrazole functionalities offer reactive sites for further elaboration and incorporation into larger, more complex molecular architectures. The phenyl group also provides a handle for various chemical transformations. The development of synthetic routes to derivatives of this compound, such as (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, demonstrates the feasibility of using this scaffold to build more complex structures. nih.gov

Development of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com The this compound structure possesses key features that make it an attractive starting point for the development of novel pharmacophores. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.gov

The combination of the phenyl ring, the pyrazole moiety, and the ethanol (B145695) linker in this compound provides a three-dimensional arrangement of functional groups that can be optimized for interaction with various biological targets. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the phenyl group can engage in hydrophobic or π-stacking interactions. The hydroxyl group of the ethanol linker can also participate in hydrogen bonding.

Research into pyrazole derivatives has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govglobalresearchonline.net For example, a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones, which are structurally related to the subject compound, have been identified as novel and potent antagonists of the CCR1 receptor, a target for inflammatory diseases. This demonstrates the potential of the phenyl-pyrazol-ethyl core as a pharmacophore for modulating specific biological pathways.

Furthermore, structure-activity relationship (SAR) studies of various pyrazole-based compounds have provided insights into how modifications of the core structure can influence biological activity. nih.gov These studies are crucial for the rational design of new drugs based on the this compound scaffold.

Scaffold Exploration for New Chemical Entities

The search for new chemical entities (NCEs) with novel mechanisms of action is a primary goal of drug discovery. The use of molecular scaffolds to generate libraries of diverse compounds is a common strategy in this endeavor. The this compound structure represents a valuable scaffold for the creation of such libraries.

The synthetic accessibility of pyrazole derivatives allows for the systematic modification of the core structure, leading to a wide range of analogues. nih.gov For example, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives were synthesized and screened for antimicrobial activity, with several compounds showing promising results. nih.gov This highlights how the pyrazole scaffold can be combined with other heterocyclic rings to generate novel compounds with interesting biological profiles.

The concept of "combinatorial synthesis," where large numbers of related compounds are synthesized in parallel, is well-suited for the exploration of the chemical space around the this compound scaffold. While specific combinatorial libraries based on this exact compound are not yet widely reported, the principle has been successfully applied to other pyrazole-based scaffolds. For instance, a library of pyrazolo[1,5-a]quinazolines was synthesized using a Rh(III)-catalyzed C-H activation/cyclization cascade. japsonline.com

The generation and screening of libraries of compounds derived from this compound could lead to the identification of hits for a variety of therapeutic targets. The structural diversity that can be achieved by modifying the phenyl ring, the pyrazole ring, and the ethanol linker makes this scaffold a promising starting point for the discovery of new medicines.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly processing vast datasets to predict molecular properties and design novel compounds. researchgate.net These computational tools can be applied to create new analogues of 1-phenyl-2-(1H-pyrazol-1-yl)ethanol with enhanced biological activities and optimized pharmacokinetic profiles.

Detailed Research Findings: Machine learning algorithms, such as artificial neural networks (ANN), have been successfully used to develop Quantitative Structure-Activity Relationship (QSAR) models for various pyrazole (B372694) derivatives. nih.govmedjrf.comnih.gov These models can predict the antitumor activity of new compounds before they are synthesized, saving significant time and resources. nih.govmedjrf.comresearchgate.net For instance, a study on anthrapyrazole analogues demonstrated that an ANN model could effectively forecast their anticancer effects. nih.govmedjrf.com The models identify key structural features that are crucial for bioactivity, allowing for targeted modifications. nih.govresearchgate.net

Generative AI models, trained on large chemical databases, can propose entirely new molecular structures with desired properties. researchgate.net For a compound like this compound, these models could generate derivatives by modifying the phenyl or pyrazole rings to improve target binding or metabolic stability. This approach moves beyond simple analogue creation to explore a much wider chemical space for innovative drug candidates. eurasianjournals.com

Table 1: Application of AI/ML in Pyrazole Derivative Design

| AI/ML Technique | Application | Potential for this compound | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Predicting antitumor activity of anthrapyrazole analogues. | Developing QSAR models to predict the bioactivity of new derivatives. | nih.govmedjrf.com |

| Generative Models (RNNs, VAEs) | De novo design of novel chemical structures with desired properties. | Generating novel analogues with potentially improved efficacy or safety profiles. | researchgate.net |

| Machine Learning for QSAR | Predicting anticancer activity against various cancer cell lines. | Screening virtual libraries of derivatives for potential hits against specific targets. | nih.gov |

Advanced Spectroscopic Techniques for Real-Time Analysis

The synthesis of this compound can be significantly optimized through the use of advanced spectroscopic techniques for real-time reaction monitoring. In-situ methods provide dynamic information about reaction kinetics, intermediates, and the formation of byproducts, leading to improved yields and purity.

Detailed Research Findings: Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation throughout a chemical reaction. youtube.com This has been demonstrated in various organic syntheses, enabling researchers to understand reaction mechanisms and optimize conditions such as temperature and catalyst loading in real-time. youtube.com For the synthesis of pyrazoles, which can involve multiple steps and potential isomers, this level of control is invaluable. youtube.commdpi.com

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are also powerful tools for characterizing pyrazole derivatives. rsc.orgnih.gov While traditionally used for post-synthesis analysis, advancements are making real-time NMR a more accessible tool for monitoring reaction progress. Computational DFT methods are often used in conjunction with experimental spectroscopy to correlate computed values with experimental data, providing deeper insights into the electronic and structural properties of the synthesized molecules. rsc.org

Table 2: Spectroscopic Techniques for Analysis of Pyrazole Synthesis

| Technique | Application | Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| In-situ FTIR | Real-time monitoring of reaction kinetics and intermediates. | Precise control over reaction conditions to maximize yield and minimize impurities. | youtube.com |

| NMR Spectroscopy (1H, 13C) | Structural elucidation and purity assessment of final products. | Unambiguous confirmation of the compound's structure and detection of isomers. | youtube.comrsc.orgnih.gov |

| Raman Spectroscopy | Identification of functional groups and molecular structure. | Complements IR spectroscopy for a comprehensive vibrational analysis. | rsc.org |

| X-ray Crystallography | Determining the precise three-dimensional structure of the molecule. | Provides definitive proof of structure and stereochemistry. | nih.gov |

Exploration of Novel Biological Targets and Pathways

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.gov Research into this compound can be expanded to screen for activity against novel enzymes and cellular pathways implicated in various diseases.

Detailed Research Findings: Pyrazole derivatives have demonstrated efficacy against a multitude of targets. They are known to act as anticancer agents by inhibiting kinases like EGFR and VEGFR, or by targeting tubulin polymerization. nih.gov They also exhibit potent antifungal and antibacterial activity. researchgate.netnih.govnih.gov For example, certain pyrazole carboxamides have shown significant antifungal activity against phytopathogenic fungi. nih.gov Furthermore, pyrazole-containing compounds have been investigated as inhibitors of immune-mediated phagocytosis, highlighting their potential in treating autoimmune disorders. acs.org Given this broad bioactivity, this compound and its derivatives are prime candidates for broad-spectrum screening against a panel of disease-relevant targets.

Table 3: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | EGFR, VEGFR, CDK, BTK | Oncology | nih.gov |

| Microtubules | Tubulin Polymerization | Oncology | nih.gov |

| Fungal Enzymes | Sterol Demethylase | Infectious Disease (Antifungal) | nih.govnih.gov |

| Bacterial Proteins | Various essential bacterial enzymes | Infectious Disease (Antibacterial) | researchgate.netnih.gov |

| Immune Receptors | Receptors involved in phagocytosis | Autoimmune Disorders | acs.org |

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.govresearchgate.net For this compound, future research will likely focus on creating more environmentally benign and efficient synthesis methods.

Detailed Research Findings: Traditional methods for pyrazole synthesis often rely on harsh conditions and volatile organic solvents. tandfonline.com Modern, greener approaches emphasize the use of water as a solvent, solvent-free conditions, microwave irradiation, and recyclable catalysts. nih.govresearchgate.nettandfonline.comthieme-connect.com Multi-component reactions (MCRs), where multiple starting materials are combined in a single step, are particularly attractive as they reduce waste and improve atom economy. researchgate.netacs.org For instance, the synthesis of pyrazolones has been achieved in water using a catalytic amount of imidazole, representing a simple and eco-friendly method. acs.org Other green strategies include using visible light as an energy source, which offers a cost-effective and catalyst-free protocol for some pyrazole syntheses. acs.org These methodologies could be adapted for the large-scale, sustainable production of this compound. nih.gov

Table 4: Green Chemistry Approaches for Pyrazole Synthesis

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, and low-cost. | thieme-connect.comacs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Drastically reduced reaction times and often improved yields. | researchgate.nettandfonline.com |

| Solvent-Free Reactions | Conducting reactions by grinding reagents together without a solvent. | Eliminates solvent waste and simplifies purification. | researchgate.nettandfonline.com |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a one-pot reaction. | High atom economy, reduced steps, and less waste. | researchgate.netacs.org |

| Photocatalysis | Using visible light to promote the reaction. | Energy-efficient and can avoid the need for chemical catalysts. | acs.org |

Q & A

Q. What are the common synthetic routes for 1-phenyl-2-(1H-pyrazol-1-yl)ethanol?

- Methodological Answer : The compound is synthesized via condensation reactions. One approach involves reacting 1-phenylpyrazole with acrylate derivatives (e.g., butyl acrylate) in ethanol under reflux, followed by purification using column chromatography (Hexane/EtOAc, 90:10) . Alternatively, hydrazine hydrate can be used in glacial acetic acid to form pyrazole derivatives through cyclocondensation of α,β-unsaturated ketones . Yield optimization requires controlled stoichiometry and solvent selection.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR/IR Spectroscopy : To confirm functional groups (e.g., hydroxyl, pyrazole ring) and regiochemistry.

- HPLC : For purity assessment (>95% typical after recrystallization from methanol or ethanol) .

- Column Chromatography : Isolation using Hexane/EtOAc gradients (e.g., 90:10) ensures minimal by-products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- X-ray Crystallography : Refinement via SHELX software validates molecular geometry and hydrogen bonding patterns .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation pathways.

Q. What mechanistic insights explain pyrazole ring formation during synthesis?

- Methodological Answer : The pyrazole ring forms via nucleophilic attack of hydrazine on α,β-unsaturated ketones, followed by cyclization. Key factors:

- Solvent Polarity : Ethanol or acetic acid enhances proton transfer during cyclization .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) accelerate imine/enamine intermediate formation.

- Thermodynamic Control : Reflux conditions favor ring closure over side reactions.

Biological Activity & Applications

Q. What methodologies assess the bioactivity of this compound?

- Methodological Answer :

- Antifungal Assays : Test against Candida spp. or Aspergillus spp. using microdilution techniques (MIC ranges: 1 µM–400 nM) .

- Cytotoxicity Screening : Use carcinoma cell lines (e.g., P19) and embryonic stem cells (D3) to evaluate apoptosis induction .

- Dose-Response Curves : IC50 values are calculated with controls (e.g., fluconazole for antifungal studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.